molecular formula C12H14N6O3S B2911222 N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-48-4

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2911222
CAS No.: 1428362-48-4
M. Wt: 322.34
InChI Key: IUOWIDAPIPNKGW-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C12H14N6O3S and its molecular weight is 322.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-heterocycles via Sulfinimines

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of amines and their derivatives, including azetidines. This methodology facilitates access to structurally diverse N-heterocycles, significant in natural products and therapeutic compounds (Philip et al., 2020).

Biological and Preclinical Importance in Medicinal Chemistry

N-sulfonylamino azinones, including derivatives of sulfonamides, exhibit diverse biological activities, such as antihypertensive, anti-inflammatory, and anticancer properties. These compounds are being explored for neurological disorders treatment, highlighting their potential in medicinal chemistry (Elgemeie et al., 2019).

Antioxidant Capacity Reaction Pathways

The ABTS/PP decolorization assay, involving the radical cation ABTS•+, is a prominent method for evaluating the antioxidant capacity of compounds, including those with sulfonyl groups. This review elucidates the reaction pathways underlying the assay, offering insights into the specific reactions contributing to total antioxidant capacity (Ilyasov et al., 2020).

Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, potentially degrading into environmentally persistent perfluoroalkyl acids, pose significant concerns. This review emphasizes the need for understanding the microbial degradation pathways of these chemicals, including those with sulfonyl groups, to evaluate their environmental fate and effects more confidently (Liu & Avendaño, 2013).

Tetrazole Moiety in Medicinal Chemistry

Tetrazole moieties, acting as bioisosteres for the carboxylic acid group, have garnered interest due to their broad spectrum of biological properties. This includes their potential in enhancing lipophilicity, bioavailability, and reducing side effects in drugs, showcasing their significance as a pharmacophore in drug development (Patowary et al., 2021).

Contamination and Removal of Sulfamethoxazole

This review discusses the environmental presence and removal technologies for sulfamethoxazole, a sulfonamide antibiotic. It underscores the significance of developing sustainable technologies for removing such contaminants, highlighting the role of adsorption and advanced oxidation processes (Prasannamedha & Kumar, 2020).

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(tetrazol-1-yl)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c1-22(20,21)17-6-9(7-17)12(19)14-10-2-4-11(5-3-10)18-8-13-15-16-18/h2-5,8-9H,6-7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOWIDAPIPNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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